2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide
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Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a piperazine ring, and a cyclohexyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the phenoxy intermediate: The reaction of 4-chloro-3,5-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Piperazine incorporation: The reaction of the cyclohexyl intermediate with 4-methylpiperazine to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide
Uniqueness
2-(4-chloro-3,5-dimethylphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}propanamide is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group, a piperazine ring, and a cyclohexyl moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H36ClN3O2 |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]propanamide |
InChI |
InChI=1S/C23H36ClN3O2/c1-17-14-20(15-18(2)21(17)24)29-19(3)22(28)25-16-23(8-6-5-7-9-23)27-12-10-26(4)11-13-27/h14-15,19H,5-13,16H2,1-4H3,(H,25,28) |
InChI Key |
UYQYOTLBWKLVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
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